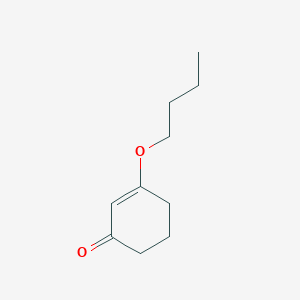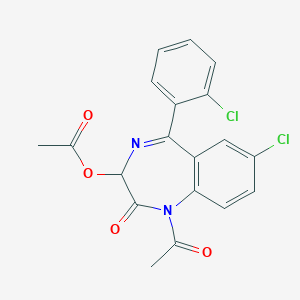![molecular formula C28H28N2O3 B091973 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline CAS No. 17427-69-9](/img/structure/B91973.png)
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
Übersicht
Beschreibung
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline, also known as AN-2728, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases. It belongs to a class of drugs called phosphodiesterase-4 (PDE-4) inhibitors, which work by inhibiting the activity of PDE-4 enzymes that are involved in the regulation of inflammatory responses in the body.
Wirkmechanismus
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline works by inhibiting the activity of PDE-4 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline increases the levels of cAMP in skin cells, which in turn leads to the downregulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of skin inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibit the migration of immune cells such as T cells and neutrophils to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its specificity for PDE-4 enzymes, which allows for targeted inhibition of inflammatory responses in the skin without affecting other physiological processes. However, one limitation of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and use of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline in the treatment of inflammatory skin diseases. These include:
1. Combination therapy: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be used in combination with other anti-inflammatory drugs to enhance its efficacy and reduce the risk of side effects.
2. Topical delivery: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be formulated into a topical cream or lotion for easier administration and improved patient compliance.
3. New formulations: New formulations of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be developed to improve its solubility and bioavailability.
4. Other inflammatory diseases: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is a promising drug candidate for the treatment of inflammatory skin diseases. Its specific mechanism of action and potent anti-inflammatory effects make it an attractive option for further research and development.
Synthesemethoden
The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves the reaction of 4-bromoaniline with 4-anilinophenoxyacetic acid to form 4-[2-(4-anilinophenoxy)ethoxy]aniline. This intermediate is then reacted with ethylene oxide to form 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]aniline, which is subsequently reacted with phenylboronic acid to form the final product, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline.
Wissenschaftliche Forschungsanwendungen
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been extensively studied for its potential use in the treatment of various inflammatory skin diseases, including psoriasis, atopic dermatitis, and allergic contact dermatitis. It has been shown to reduce the production of inflammatory cytokines and chemokines in skin cells, as well as inhibit the migration of immune cells to the site of inflammation.
Eigenschaften
IUPAC Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKEHXHHUXBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169804 | |
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline | |
CAS RN |
17427-69-9 | |
| Record name | N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
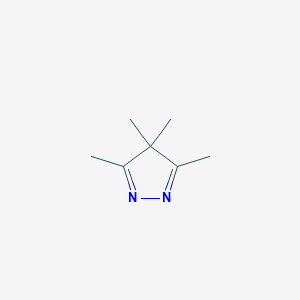
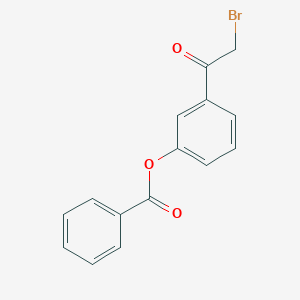



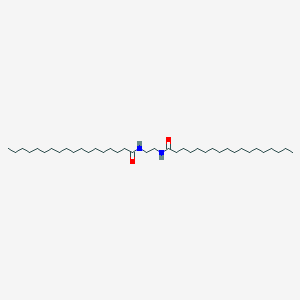
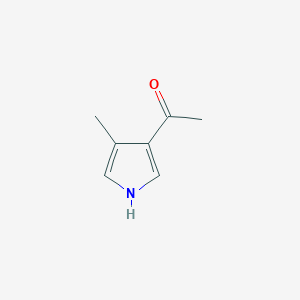
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
